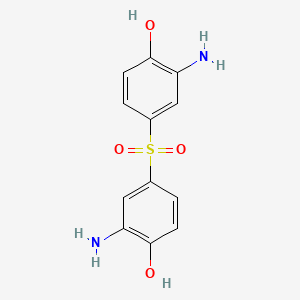

3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone

Description

3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (CAS 7545-50-8) is a sulfone derivative with the molecular formula C₁₂H₁₂N₂O₄S (MW: 280.3). Its structure features hydroxyl (-OH) and amino (-NH₂) groups at the 3,3' and 4,4' positions, respectively, on two phenyl rings linked by a sulfone (-SO₂-) group . It is primarily used in high-performance polymer research, such as poly(ether sulfone)s (PES), due to its dual functionality, which enhances thermal stability and interfacial adhesion in composites . The compound is synthesized via nitro reduction of 3,3'-dinitro-4,4'-dichloro diphenyl sulfone using dimethyl sulfoxide (DMSO) as a solvent and ammonium chloride/iron powder as reducing agents .

Properties

IUPAC Name |

2-amino-4-(3-amino-4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECOIASOKMSRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226383 | |

| Record name | 4,4'-Sulphonylbis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823660 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7545-50-8 | |

| Record name | ABPS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7545-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Sulphonylbis(2-aminophenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7545-50-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Sulphonylbis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-sulphonylbis[2-aminophenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Initial Nitration

The first step involves the nitration of 3,3'-dinitro-4,4'-dichlorodiphenyl sulfone to yield 3,3'-dinitro-4,4'-dihydroxydiphenyl sulfone. This reaction can be summarized as follows:

Reagents :

- 3,3'-dinitro-4,4'-dichlorodiphenyl sulfone

- Sodium hydroxide

- Dimethyl sulfoxide (DMSO)

- Hydrochloric acid (for pH adjustment)

-

- Dissolve 3,3'-dinitro-4,4'-dichlorodiphenyl sulfone in DMSO.

- Add sodium hydroxide solution gradually while heating to 80-90 °C.

- Once the reaction is complete, cool the mixture to below 10 °C and adjust the pH to 1-2 using hydrochloric acid.

- Filter and wash the resulting solid to obtain 3,3'-dinitro-4,4'-dihydroxydiphenyl sulfone.

Reduction Reaction

The second step involves the reduction of the dinitro compound to form 3,3'-diamino-4,4'-dihydroxydiphenyl sulfone.

Reagents :

- 3,3'-dinitro-4,4'-dihydroxydiphenyl sulfone

- Ammonium chloride

- Reduced iron powder

- Dimethyl sulfoxide (DMSO)

-

- Dissolve the dinitro compound in DMSO and add an aqueous solution of ammonium chloride.

- Introduce reduced iron powder while maintaining a temperature of 40-60 °C.

- After completion of the reaction, heat filter to separate solids and rinse with hot DMSO.

- Combine the filtrate and distill under reduced pressure to separate DMSO and water.

- Cool the mixture to precipitate the product and dry to obtain this compound.

Yield and Efficiency

The yields for both steps of this synthesis are notably high:

| Step | Compound | Yield (%) |

|---|---|---|

| 1 | 3,3'-dinitro-4,4'-dihydroxydiphenyl sulfone | ~99% |

| 2 | This compound | ~93% |

These high yields indicate that the methods are efficient and reproducible.

Advantages of the Method

The outlined preparation method has several notable advantages:

High Yield : Both steps achieve yields exceeding 90%, which is beneficial for industrial applications.

Simplicity : The procedure is straightforward and can be performed with readily available materials.

Recyclability : The solvents used can be recycled, reducing waste and costs associated with disposal.

Chemical Reactions Analysis

Reduction Reactions

DADHDPS can act as a substrate or intermediate in reduction processes. A key synthetic route involves its production via reduction of 3,3'-dinitro-4,4'-dihydroxy diphenyl sulfone (DNDHDPS):

Mechanistic Insight :

- Iron-mediated reduction proceeds via electron transfer from Fe⁰ to nitro groups, forming intermediates that hydrolyze to amines .

- Catalytic hydrogenation involves H₂ adsorption on metal surfaces, followed by nitro group reduction to –NH₂ .

Oxidation Reactions

The compound’s hydroxyl and amine groups are susceptible to oxidation under controlled conditions:

Key Findings :

- Oxidation of –OH groups forms quinoid structures, enhancing thermal stability in polymer matrices .

- Over-oxidation of –NH₂ may lead to nitroso (–NO) or nitro (–NO₂) groups, requiring precise stoichiometric control .

Substitution Reactions

The –NH₂ and –OH groups participate in nucleophilic substitutions, enabling functionalization:

Applications :

- Acylated derivatives improve solubility in organic solvents for polymer synthesis .

- Sulfonated variants enhance ionic conductivity in membranes .

Polymerization and Crosslinking

DADHDPS serves as a monomer in high-performance polymers:

Mechanism :

- Polycondensation via –OH and –NH₂ groups forms rigid heterocyclic structures (e.g., benzoxazole rings) .

- Crosslinking with epoxies occurs through amine-epoxide ring-opening reactions .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

| Stage | Temperature Range | Mass Loss | Primary Process | Byproducts |

|---|---|---|---|---|

| 1 | 250–350°C | 15–20% | Dehydration and sulfone group cleavage | SO₂, H₂O, phenolic compounds |

| 2 | 350–600°C | 50–60% | Aromatic ring degradation | CO, CO₂, NH₃ |

Implications :

Scientific Research Applications

Chemistry

3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone serves as a critical monomer in the synthesis of polybenzoxazoles (PBOs), which are high-performance polymers. These polymers exhibit:

- Outstanding Mechanical Properties : Suitable for applications requiring high strength and durability.

- Thermal Stability : Retain structural integrity under high-temperature conditions.

- Dielectric Properties : Useful in electronic and insulation applications.

The ability to withstand extreme conditions makes PBOs ideal for aerospace and automotive industries where materials must endure thermal stress and mechanical strain .

Biology

In biological research, this compound is employed as a reagent for synthesizing bioactive molecules. It plays a role in:

- Biochemical Assays : Used to detect specific biomolecules or reactions.

- Drug Development : Investigated for potential therapeutic applications due to its structural characteristics that may influence biological activity .

Industry

The industrial applications of this compound include:

- Production of High-Performance Materials : Utilized in the manufacture of films and resins that demand superior mechanical and thermal properties.

- Anodic Photosensitive Resin Precursor Compositions : This compound is integral to creating materials that can be used in electronics and photolithography processes .

Case Study 1: Aerospace Applications

A study highlighted the use of polybenzoxazoles derived from this compound in aerospace components. The polymer's high thermal stability and mechanical strength were crucial in developing lightweight parts that can withstand extreme environmental conditions .

Case Study 2: Biomedical Research

Research demonstrated the compound's efficacy as a reagent in synthesizing novel drug candidates targeting specific diseases. Its structural properties enable modifications that enhance bioactivity and reduce side effects .

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemistry | Monomer for polybenzoxazoles | High thermal stability, mechanical strength |

| Biology | Reagent for bioactive molecule synthesis | Potential therapeutic applications |

| Industry | Production of high-performance films and resins | Superior mechanical properties |

Mechanism of Action

The mechanism of action of 3,3’-Diamino-4,4’-dihydroxydiphenyl sulfone involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and participate in various chemical reactions, making it a versatile reagent in synthetic chemistry. The compound can act as a nucleophile in substitution reactions and as a reducing agent in reduction reactions .

Comparison with Similar Compounds

Structural Analogs in the Diphenyl Sulfone Family

Table 1: Key Structural and Functional Comparisons

Functional Group Influence on Properties

- Amino vs. Hydroxyl Groups: The 3,3'-diamino-4,4'-dihydroxy derivative exhibits enhanced reactivity in polymerization due to the presence of both -NH₂ (nucleophilic) and -OH (hydrogen-bonding) groups, enabling covalent and non-covalent interactions with matrices like PES . In contrast, 4,4'-DDS (solely -NH₂ substituents) is widely used in epoxy curing but lacks hydroxyl-mediated hydrogen bonding . 4,4'-Dichlorodiphenyl sulfone serves as a monomer in PES synthesis via nucleophilic aromatic substitution, but its halogen groups limit post-polymerization functionalization compared to amino/hydroxyl analogs .

- Thermal and Solubility Behavior: The hydroxyl groups in this compound improve solubility in polar solvents like DMSO and methanol, facilitating processing . In contrast, 4,4'-DDS has lower polarity and is less soluble in aqueous systems .

Biological Activity

3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (DHDPS) is an organic compound with the molecular formula C12H12N2O4S and a CAS number of 7545-50-8. It is characterized by the presence of two amino groups and two hydroxyl groups on a diphenyl sulfone backbone, contributing to its versatility in various applications, including polymer synthesis and biological research.

- Molecular Weight : 280.30 g/mol

- Melting Point : 231 °C

- Boiling Point : 596.9 ± 50.0 °C (predicted)

- Density : 1.564 ± 0.06 g/cm³ (predicted)

DHDPS exhibits significant biological activity through its interaction with various cellular components. It can modulate enzyme activity by binding to active sites, influencing biochemical pathways crucial for cellular function. The compound has been shown to impact cell signaling pathways, gene expression, and metabolic processes.

Cellular Effects

Research indicates that DHDPS affects different cell types, leading to alterations in:

- Cell Proliferation : Inhibits or promotes growth depending on concentration and cellular context.

- Apoptosis : Induces programmed cell death in certain cancer cell lines, suggesting potential therapeutic applications in oncology .

Dosage Effects in Animal Models

Studies have demonstrated that the effects of DHDPS are dose-dependent in animal models. Higher doses may lead to more pronounced biological effects, including toxicity at elevated levels .

Metabolic Pathways

DHDPS interacts with various metabolic pathways, facilitating its biotransformation through enzymatic reactions involving cofactors. These interactions are crucial for understanding its pharmacokinetics and potential therapeutic uses .

Transport and Distribution

The transport of DHDPS within biological systems is mediated by specific transporters and binding proteins, which influence its bioavailability and efficacy.

Case Studies

- Polymer Synthesis : DHDPS is utilized as a monomer in the synthesis of polybenzoxazoles (PBO), which exhibit excellent thermal and mechanical properties. This application is particularly relevant in aerospace and high-performance material industries .

- Biochemical Assays : The compound serves as a reagent in various biochemical assays aimed at studying enzyme kinetics and cellular responses .

Comparative Analysis

| Compound | Structure Features | Biological Activity |

|---|---|---|

| This compound | Two amino groups, two hydroxyl groups | Modulates enzyme activity; induces apoptosis |

| 3,3'-Dinitro-4,4'-dihydroxydiphenyl sulfone | Nitro substituents | Less active than DHDPS |

| 4,4'-Sulfonylbis(2-aminophenol) | Similar functional groups | Different reactivity profile |

Q & A

Q. What are the recommended synthesis routes and purification strategies for 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone?

The synthesis of this compound typically involves multi-step reactions starting from aromatic diamines or sulfone precursors. For example, describes a method where 4,4’-diaminodiphenyl sulfone undergoes sequential functionalization to introduce hydroxyl and amino groups. A critical challenge is avoiding isomerization byproducts (e.g., 2,4’-isomers), which can be mitigated using solvent extraction or controlled reaction conditions as described in sulfone synthesis patents . Purification often involves recrystallization in polar solvents (e.g., ethanol-water mixtures) or chromatographic techniques to isolate the desired isomer.

Q. Which characterization techniques are essential for verifying the structural and thermal properties of this compound?

Key techniques include:

- FT-IR Spectroscopy : To confirm the presence of hydroxyl (-OH), amino (-NH₂), and sulfone (-SO₂-) functional groups .

- X-ray Diffraction (XRD) : For crystallinity analysis and structural confirmation .

- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles, particularly for polymer applications (e.g., onset degradation temperatures above 300°C) .

- ¹H/¹³C NMR : For detailed molecular structure validation, especially to distinguish between isomeric forms .

Q. How is this compound utilized as a monomer in high-performance polymer synthesis?

this compound serves as a tetrafunctional monomer in polybenzimidazoles (PBIs) and polyphosphonamides. For example, outlines its copolymerization with dicarboxylic acids via solution polymerization in dimethylsulfoxide (DMSO), yielding thermally stable polymers (>500°C decomposition) with potential applications in fuel cells or flame-retardant materials. The amino and hydroxyl groups enable crosslinking, enhancing mechanical strength and proton conductivity .

Advanced Research Questions

Q. How should researchers interpret contradictory prognostic roles of this compound in metabolomics studies?

In and '-Diamino-4,4'-dihydroxydiphenyl Sulfone exhibited opposing trends (VIP >2, p = 0.03) between discovery (upregulated) and validation (downregulated) cohorts in NSCLC patients treated with PD-1 inhibitors. To address this:

- Statistical Validation : Apply false discovery rate (FDR) corrections and cross-cohort multivariate analysis to account for biological variability.

- Mechanistic Studies : Investigate its role in immune modulation (e.g., via aryl hydrocarbon receptor pathways) using in vitro models .

- Sample Stratification : Analyze subpopulations (e.g., by tumor mutation burden) to identify context-dependent effects.

Q. What methodological considerations are critical for evaluating its thermal stability in polymer matrices?

When incorporating this compound into polymers (e.g., bismaleimides or epoxy resins):

- Curing Kinetics : Use differential scanning calorimetry (DSC) to determine activation energy (E) and pre-exponential factors (A) for polymerization reactions .

- Decomposition Analysis : Employ TGA coupled with isoconversional methods (e.g., Flynn-Wall-Ozawa) to model degradation mechanisms and predict service lifetimes .

- Flame Retardancy Testing : Assess limiting oxygen index (LOI) and UL-94 ratings when used in flame-retardant formulations .

Q. How can multi-omics approaches enhance the integration of metabolomics data with clinical outcomes?

To validate its biomarker potential ( ):

- Pathway Enrichment : Map metabolites to KEGG or Reactome pathways using tools like MetaboAnalyst.

- Multi-Omics Correlation : Perform Pearson/Spearman correlation between metabolomic VIP scores and transcriptomic/proteomic data (e.g., PD-L1 expression).

- Machine Learning : Train classifiers (e.g., random forests) on combined omics datasets to predict treatment response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.